molecular formula C6H13NO B1385937 (2R,5R)-2,5-Dimethylmorpholine CAS No. 1130061-44-7

(2R,5R)-2,5-Dimethylmorpholine

Cat. No. B1385937
M. Wt: 115.17 g/mol
InChI Key: RPSYMAMREDJAES-PHDIDXHHSA-N
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Description

“(2R,5R)-2,5-Dimethylmorpholine” is a type of morpholine, which is a heterocyclic organic compound featuring a six-membered ring containing four carbon atoms and one nitrogen atom. The “2,5-Dimethyl” indicates that there are methyl groups attached to the 2nd and 5th carbon atoms in the ring. The “(2R,5R)” denotes the stereochemistry of these methyl groups, indicating that both are in the R configuration.



Synthesis Analysis

The synthesis of morpholine derivatives typically involves the reaction of diethylene glycol with an amine. In the case of “(2R,5R)-2,5-Dimethylmorpholine”, the synthesis could potentially involve a chiral amine source to introduce the methyl groups with the correct stereochemistry. However, without specific literature or experimental procedures, it’s challenging to provide a detailed synthesis analysis.



Molecular Structure Analysis

As a morpholine derivative, “(2R,5R)-2,5-Dimethylmorpholine” would have a six-membered ring with an oxygen atom and a nitrogen atom. The two methyl groups would be attached to the 2nd and 5th carbon atoms in the ring. The R configuration of these groups would affect the three-dimensional structure of the molecule.



Chemical Reactions Analysis

Morpholines, including “(2R,5R)-2,5-Dimethylmorpholine”, can participate in a variety of chemical reactions. They can act as bases, forming salts with acids, and can also undergo electrophilic substitution at the carbon atoms in the ring. The presence of the methyl groups may influence the reactivity of the molecule.



Physical And Chemical Properties Analysis

The physical and chemical properties of “(2R,5R)-2,5-Dimethylmorpholine” would be influenced by its structure. As a morpholine derivative, it would likely be a polar molecule due to the presence of the nitrogen and oxygen atoms. The methyl groups could increase its hydrophobicity compared to morpholine itself.


Safety And Hazards

The safety and hazards of “(2R,5R)-2,5-Dimethylmorpholine” would depend on its specific physical and chemical properties, as well as how it is handled and used. In general, morpholine derivatives can be irritants and should be handled with appropriate safety precautions.


Future Directions

The study of morpholine derivatives, including “(2R,5R)-2,5-Dimethylmorpholine”, is a potentially interesting area of research, given the wide range of biological activities exhibited by these compounds. Future work could involve exploring the synthesis, reactivity, and biological activity of this and related compounds.


Please note that this is a general analysis based on the structure and functional groups of the compound. For a more detailed and specific analysis, information from experimental studies and literature references would be needed. If you have any specific references or papers you’d like me to analyze, please provide them.


properties

IUPAC Name

(2R,5R)-2,5-dimethylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-5-4-8-6(2)3-7-5/h5-7H,3-4H2,1-2H3/t5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPSYMAMREDJAES-PHDIDXHHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC(CO1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN[C@@H](CO1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40651691
Record name (2R,5R)-2,5-Dimethylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40651691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,5R)-2,5-Dimethylmorpholine

CAS RN

1130061-44-7
Record name (2R,5R)-2,5-Dimethylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40651691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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